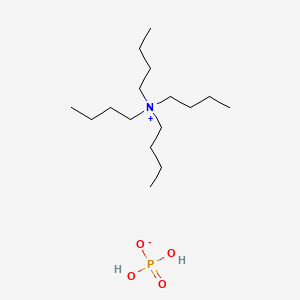
Tetrabutylammonium dihydrogen phosphate
Overview
Description
Tetrabutylammonium dihydrogen phosphate, also known as Tetrabutylammonium phosphate monobasic, is a quaternary ammonium salt . It has a molecular weight of 339.45 and a linear formula of (CH3CH2CH2CH2)4N [OP (OH)2O] .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CH3CH2CH2CH2)4N [OP (OH)2O] . The molecular weight of the compound is 339.45 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 148 - 151 °C . It is soluble in acetonitrile, ethanol, and water .Scientific Research Applications
Kinetic Analysis in Anion Receptor Characterization
Tetrabutylammonium dihydrogen phosphate (TBADP) plays a crucial role in stopped-flow kinetic analysis. It's used to determine the binding rates of anions to receptors. For instance, TBADP has been instrumental in understanding the interaction of dihydrogen phosphate with diprotonated cyclo[8]pyrrole, providing insights into the dynamic behavior of these anions and enhancing the characterization of anion receptors (Karnas et al., 2010).
Fluorescent Probing
TBADP is significant in the development of fluorescent probes. Researchers have used it to create a fluorescent probe that binds selectively to dihydrogen phosphate, demonstrating its high affinity and specificity over other salts. This has applications in detecting and measuring the concentration of dihydrogen phosphate in various samples (Guo et al., 2018).
Synthesis of Sugar Phosphates
In biochemical research, TBADP is used for synthesizing sugar phosphates. This approach, involving displacement reactions with monosaccharides, is a mild and convenient method, essential for producing sugar phosphates of biochemical interest without affecting acid-labile groups (Fatima et al., 1991).
Structural Analysis in Molecular Crystals
TBADP is also used in structural chemistry, particularly in the crystallization of molecular clusters. Its interaction with urea-functionalized ligands has led to the isolation of unique dihydrogen phosphate clusters with distinct topologies, contributing to a deeper understanding of molecular crystal structures (Rajbanshi et al., 2013).
Enzymatic Assays
TBADP finds application in enzymatic assays too. It has been used in a novel assay for flavonoid sulfotransferase, where it forms ion pairs with flavonoid sulfate esters. This innovative method simplifies the analysis and is suitable for purification and kinetic studies of sulfotransferases (Varin et al., 1987).
Mechanism of Action
Target of Action
Tetrabutylammonium dihydrogen phosphate primarily targets the process of selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation .
Mode of Action
this compound interacts with its targets by acting as a catalyst. It facilitates the selective N-alkylation of indoles with electron-poor alkenes . Furthermore, it serves as a hydrogen-bond-acceptor (HBA) catalyst, enabling the synthesis of ketoesters via αC-H bond activation .
Biochemical Pathways
this compound affects the biochemical pathways involved in the synthesis of ketoesters and the selective N-alkylation of indoles . The compound’s catalytic action influences these pathways, leading to the production of specific biochemical products.
Pharmacokinetics
As a quaternary ammonium salt, it is mainly used as an electrolyte , which suggests that it may have unique absorption, distribution, metabolism, and excretion properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of ketoesters and the selective N-alkylation of indoles . These processes result from the compound’s role as a catalyst and a hydrogen-bond-acceptor (HBA).
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property could potentially affect its stability and efficacy.
Safety and Hazards
Tetrabutylammonium dihydrogen phosphate may form combustible dust concentrations in air and cause eye irritation . It is recommended to avoid ingestion and inhalation, avoid contact with skin, eyes, or clothing, avoid dust formation, and store the compound under an inert atmosphere to protect from moisture .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium dihydrogen phosphate plays a significant role in biochemical reactions. It is often used as a catalyst for the selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation . The nature of these interactions involves the compound’s ability to donate or accept protons, which is a key feature of many biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a catalyst and a hydrogen-bond-acceptor. It can facilitate the transfer of protons in biochemical reactions, thereby influencing the rate and direction of these reactions . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that it can form an explosive mixture with air , indicating that it must be handled with care in laboratory settings.
properties
IUPAC Name |
dihydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRNBPCNZJXHRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063951 | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21764 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5574-97-0 | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLAMMONIUM DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRD3CJW5P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TBAP function as an ion-pairing reagent in HPLC?
A1: TBAP acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) by forming neutral ion pairs with charged analytes. This pairing enhances retention on the hydrophobic stationary phase, improving separation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This technique is particularly useful for separating polar compounds like nucleotides, organic acids, and pharmaceuticals.
Q2: Can you provide examples of specific analytes separated using TBAP in HPLC?
A2: Certainly. Research highlights TBAP's effectiveness in separating:
- Nucleotides: ATP, ADP, AMP, cAMP, and other related nucleotides. [, , ]
- Organic acids: Pyridinedicarboxylic acids, docusate sodium. [, ]
- Pharmaceuticals: Suramin, doxorubicin, chlorophacinone, diphacinone, minodronic acid, ditolylacinone, cefsulodin, cefotiam, DB-67, risedronate, cefotaxime, iothalamate, p-aminohippuric acid, and colesevelam HCl. [, , , , , , , , , , , , ]
- Other compounds: Polyprenyl phosphate oligomers, food coal-tar dyes, and uric acid. [, , , , , ]
Q3: How does the concentration of TBAP influence analyte retention in HPLC?
A3: Increasing TBAP concentration generally increases analyte retention up to a certain point, beyond which the effect plateaus or even decreases. [, ] This behavior is attributed to the balance between ion-pair formation in the mobile phase and competition for binding sites on the stationary phase.
Q4: Besides concentration, what other factors affect TBAP's performance in HPLC separations?
A4: Key factors include:
- Mobile phase pH: Alters analyte ionization and, consequently, ion-pair formation. [, , , ]
- Organic modifier type and concentration: Influences the polarity of the mobile phase, impacting analyte partitioning. [, , , , , ]
- Column type: Hydrophobic stationary phases, such as C18, are commonly used for reversed-phase ion-pair chromatography with TBAP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the advantages of using TBAP as an ion-pairing reagent compared to other reagents?
A5: TBAP offers several advantages, including:
Q6: What is the role of TBAP in the synthesis of calcium phosphate nanomaterials?
A6: TBAP serves as a phosphate source in the synthesis of calcium phosphate nanorods and nanowires. [] By injecting TBAP into a solution containing calcium oleate, calcium phosphate nanomaterials with controlled length and morphology can be obtained by carefully adjusting reaction parameters like temperature and molar ratios.
Q7: How does TBAP contribute to the proton conductivity of tin pyrophosphate in fuel cells?
A7: Studies show that tin pyrophosphate synthesized using TBAP as the phosphate precursor exhibits higher proton conductivity compared to those synthesized using other precursors. [] This improvement is attributed to the influence of TBAP on the crystalline structure and morphology of the resulting tin pyrophosphate.
Q8: Are there other applications of TBAP beyond analytical chemistry and materials science?
A8: Yes, TBAP has been explored in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



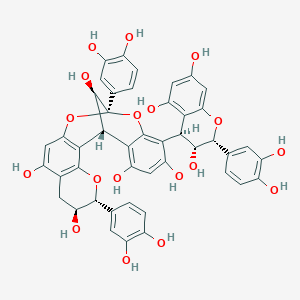
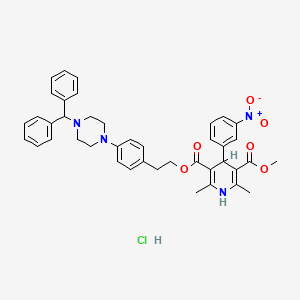



![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
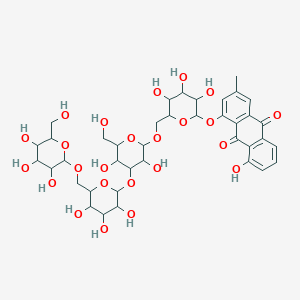
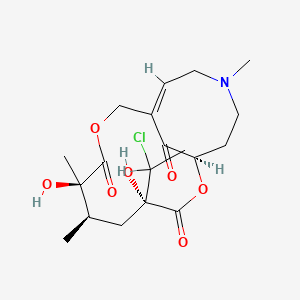
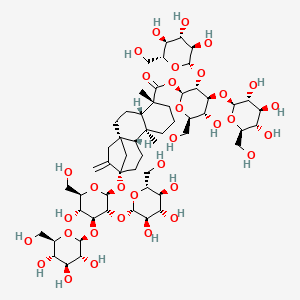
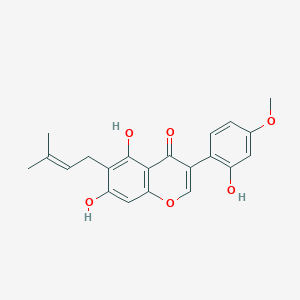
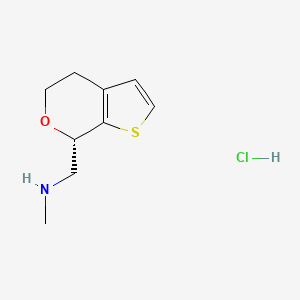
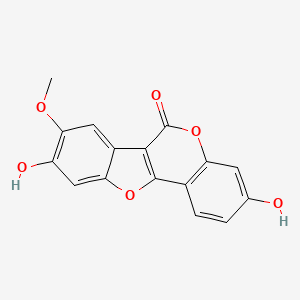

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)